(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol

Chemical Proteomics Post-Translational Modification Prenylome Profiling

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol (CAS 2361137-98-4; synonym YnF) is a 15-carbon synthetic isoprenoid analogue distinguished by a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Developed as a metabolic labeling probe for protein prenylation research, it is specifically processed by farnesyltransferase (FTase) to tag C-terminal CXXX-motif substrates, facilitating their identification and quantification via click chemistry-enabled enrichment and liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Cat. No. B15139245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)CCCCC#C
InChIInChI=1S/C15H24O/c1-4-5-6-7-9-14(2)10-8-11-15(3)12-13-16/h1,10,12,16H,5-9,11,13H2,2-3H3/b14-10+,15-12+
InChIKeyRRSNUNHVBGGOAG-VDQVFBMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol: A Validated Alkyne-Containing Isoprenoid Probe for Farnesyltransferase Selectivity in Quantitative Chemical Proteomics


(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol (CAS 2361137-98-4; synonym YnF) is a 15-carbon synthetic isoprenoid analogue distinguished by a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Developed as a metabolic labeling probe for protein prenylation research, it is specifically processed by farnesyltransferase (FTase) to tag C-terminal CXXX-motif substrates, facilitating their identification and quantification via click chemistry-enabled enrichment and liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2]. Its defined structure (C15H24O; MW 220.35) and established LogP (4.5) support its use in live-cell assays to interrogate the farnesylated proteome .

FTase-selective metabolic labeling of CXXX-motif prenylated proteins in live cells
CuAAC click-chemistry enrichment and LC-MS/MS detection workflow
Orthogonal farnesylome/geranylgeranylome dissection when paired with YnGG probe

Why Generic Farnesol or Other Alkyne-Isoprenoids Cannot Substitute for (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol in Targeted Proteomics


Generic substitution of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol with natural farnesol or alternative alkyne-isoprenoids (e.g., propargyl-farnesol, C15AlkOPP) is not equivalent due to its empirically validated selectivity for farnesyltransferase (FTase) over geranylgeranyl transferase type 1 (GGTase-1), a property critical for unambiguous mapping of the farnesylated proteome [1]. Unlike propargyl-farnesol, this compound retains a native-like isoprenoid backbone (C15 chain with two E-configured double bonds) that ensures efficient enzymatic processing without the steric or electronic perturbations introduced by alternative linker chemistries [2]. Direct competition assays confirm that its cellular incorporation is dose-dependently outcompeted by farnesol, but not by geranylgeraniol, establishing its specificity in mixed prenyltransferase environments where off-target labeling would otherwise confound proteomic assignments [3].

Handle
Natural farnesol lacks the terminal alkyne needed for CuAAC click-chemistry enrichment; proteomic capture is not possible without bioorthogonal functionalization.
Processing
Alternative alkyne-isoprenoids (e.g., propargyl-farnesol) may show altered FTase processing efficiency or steric interference with post-prenylation maturation.
Specificity
Generic alkyne probes without validated competition data may cross-label GGTase-I substrates, compromising unambiguous farnesylated protein assignment.

Quantitative Comparative Evidence for (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol in Protein Prenylation Research


Competitive Displacement by Farnesol Confirms FTase-Specific Metabolic Labeling

YnF labeling of farnesylated CXXX-motif proteins is quantitatively and dose-dependently reduced by co-incubation with natural farnesol (FOH), whereas geranylgeraniol (GGOH) exhibits no significant competition, confirming its exclusive processing by FTase [1]. This competitive displacement was quantified via spike-in stable isotope labeling by amino acids in cell culture (SILAC) mass spectrometry, with statistical significance determined by Kruskal-Wallis test with Dunn's post-test (p < 0.01) [1].

Competitive Displacement
Head-to-head
YnF labeling reduced dose-dependently by farnesol (FOH), but not by geranylgeraniol (GGOH); p < 0.01 (SILAC-based quantification)
Reported FTase-specific labeling prevents geranylgeranylated protein misannotation.
Competition in EA.hy926 cells; metabolic labeling 20 µM YnF, 24 h
Chemical Proteomics Post-Translational Modification Prenylome Profiling

Selectivity Over Geranylgeranylation Probe YnGG Enables Orthogonal Prenylome Dissection

YnF and its 20-carbon counterpart YnGG constitute an orthogonal probe pair with distinct prenyltransferase selectivities: YnF preferentially labels farnesylated proteins, whereas YnGG labels geranylgeranylated proteins [1]. This differential selectivity is maintained by mimicking the native chain length and hydrophobicity of farnesyl (C15) versus geranylgeranyl (C20) groups, enabling simultaneous or parallel interrogation of both branches of the prenylome without cross-interference [2].

Orthogonal Probe Pair
Head-to-head
YnF (C15) labels 80 prenylated proteins; YnGG (C20) selectively labels geranylgeranylated substrates; 64 proteins newly identified at endogenous abundance
Enables orthogonal dissection of farnesylated vs. geranylgeranylated proteome.
EA.hy926 cells, CuAAC with AzTB, LC-MS/MS
Prenyltransferase Specificity Farnesylation vs. Geranylgeranylation Chemical Probe Pairing

Terminal Alkyne Enables CuAAC Click Chemistry for Enrichment and Detection—Distinct from Non-Clickable Farnesol

Unlike natural farnesol (C15H26O, MW 222.38), which lacks a bioorthogonal handle, (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized reporter tags (e.g., biotin-azide, fluorophore-azide) . This functionalization enables covalent capture of YnF-labeled proteins from complex lysates, a prerequisite for LC-MS/MS identification of low-abundance prenylated species that would otherwise remain undetected [1].

Click-Chemistry Handle
Class-level
Terminal alkyne enables CuAAC conjugation with azide-biotin/fluorophore; natural farnesol has no bioorthogonal group and cannot be used for enrichment
Alkyne handle is essential for covalent capture and LC-MS/MS detection of labeled proteins.
CuAAC: CuSO₄, sodium ascorbate, TBTA ligand
Click Chemistry CuAAC Metabolic Labeling

Compatibility with Endogenous Post-Prenylation Processing Validates Biological Fidelity

YnF-labeled proteins undergo endogenous C-terminal proteolytic cleavage by Ras-converting enzyme 1 (RCE1) and carboxyl methylation by isoprenylcysteine carboxyl methyltransferase (ICMT), confirming that the alkyne-modified isoprenoid does not impede native post-prenylation maturation steps [1]. This is a critical differentiation from earlier-generation probes that may sterically hinder downstream processing, leading to incomplete or artefactual protein maturation patterns [2].

Post-Prenylation Processing
Class-level
12 of 26 identified peptides showed RCE1 cleavage; 4 showed cleavage plus ICMT methylation; confirms probe does not block endogenous maturation
Reported processing supports biological fidelity of labeled proteins.
Peptide-level analysis; some alkyne-farnesol analogues may reduce efficiency
RCE1 ICMT Post-Prenylation Processing

Physicochemical Profile: Predicted LogP and Stability Data Inform Experimental Design

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol exhibits a calculated LogP of 4.5, consistent with its isoprenoid character and membrane permeability required for live-cell metabolic labeling . Vendor specifications indicate powder stability at -20°C for 3 years, 4°C for 2 years, and room temperature stability during shipping, providing clear procurement and storage guidelines absent for many research-grade isoprenoid analogues .

Physicochemical Profile
Data to verify
Predicted LogP 4.5; solid at RT; storage: -20°C (3 yr), 4°C (2 yr); room-temperature shipping stable
Supports experimental design and long-term procurement planning.
Vendor stability specifications; predicted LogP—confirm experimentally
LogP Solubility Storage Stability

Validated Application Scenarios for (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol Based on Peer-Reviewed Evidence


Quantitative Chemical Proteomics for Mapping the Farnesylated Proteome

Employ (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol (YnF) for metabolic labeling of live cells, followed by CuAAC-mediated conjugation to azide-biotin, streptavidin enrichment, and LC-MS/MS identification of farnesylated proteins. This workflow, validated by Storck et al., enabled the identification of 80 prenylated proteins in EA.hy926 endothelial cells—64 of which were previously unreported at endogenous abundance—demonstrating the probe's utility for deep prenylome coverage [1]. Use in combination with YnGG to orthogonally distinguish farnesylated from geranylgeranylated substrates [1].

Prenyltransferase Inhibitor (PTI) Target Engagement and Resistance Mechanism Studies

Quantify changes in protein farnesylation in response to farnesyltransferase inhibitors (FTIs) or other PTIs using YnF labeling combined with SILAC-based quantitative proteomics. The Storck et al. study applied this approach to analyze prenylation dynamics and alternative prenylation switching in response to four different PTIs, providing a validated framework for assessing inhibitor efficacy and identifying resistance mechanisms mediated by compensatory geranylgeranylation [1].

Validation of Novel CXXX-Motif Farnesylation Substrates

Use YnF metabolic labeling to confirm putative farnesylation substrates containing canonical C-terminal CXXX motifs. Co-treatment with farnesol (FOH) as a competitor provides a negative control to verify FTase-dependent labeling. This approach was used to validate ULK3 and CEP85 as novel farnesylated proteins, with cysteine-to-alanine/serine mutagenesis confirming C-terminal cysteine dependence of YnF incorporation [1]. This application is particularly relevant for academic groups studying Ras superfamily GTPases and other prenylation-dependent signaling proteins.

Disease-Relevant Prenylation Defect Quantification in Cellular and Animal Models

Apply YnF-based proteomics to quantify defective protein prenylation in disease models, as demonstrated in a mouse model of choroideremia—a retinal degenerative disease caused by mutation of the Rab Escort Protein-1 (REP-1) gene [1]. YnF labeling enabled quantification of defective Rab protein prenylation, illustrating its applicability for translational research into prenylation-related pathologies including cancer, cardiovascular disease, and inherited retinal disorders [2].

Application
Selection Property
Validation Focus
Quantitative farnesylome mapping
FTase-selective metabolic labeling and CuAAC enrichment
Orthogonal prenylome discrimination with YnGG probe pair
PTI target engagement & resistance studies
SILAC-compatible quantitative labeling of farnesylation dynamics
Alternative prenylation monitoring under inhibitor treatment
Validation of novel CXXX-motif substrates
FOH-competitive displacement negative control
Mutagenesis-confirmed C-terminal cysteine dependence
Disease-model prenylation defect quantification
Compatible with tissue/cell lysate proteomics
Prenylation defect profiling in research models (e.g., choroideremia)

Technical Documentation Hub

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